molecular formula C7H21Si3 B3285767 Trisilane, 1,1,1,2,2,3,3-heptamethyl- CAS No. 812-28-2

Trisilane, 1,1,1,2,2,3,3-heptamethyl-

Cat. No. B3285767
CAS RN: 812-28-2
M. Wt: 189.5 g/mol
InChI Key: NFUWJFZFHLHOPZ-UHFFFAOYSA-N
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Description

Trisilane, 1,1,1,2,2,3,3-heptamethyl- is a chemical compound with the linear formula C<sub>10</sub>H<sub>30</sub>Si<sub>4</sub> . It falls within the category of organosilicon compounds. The compound consists of three silicon atoms (trisilane) connected by hydrocarbon chains, with trimethylsilyl groups attached to each silicon atom. These trimethylsilyl groups enhance the compound’s stability and reactivity.



Synthesis Analysis

The synthesis of Trisilane, 1,1,1,2,2,3,3-heptamethyl- involves the reaction of appropriate silicon-containing precursors. While specific synthetic routes may vary, one common method is the reduction of trichlorosilane with lithium aluminum hydride (LiAlH<sub>4</sub>). This process yields the desired trisilane compound.



Molecular Structure Analysis

The molecular structure of Trisilane, 1,1,1,2,2,3,3-heptamethyl- consists of a central trisilane core (Si<sub>3</sub>) flanked by three trimethylsilyl (TMS) groups. The TMS groups provide steric hindrance, affecting the compound’s reactivity and stability. The compound’s three-dimensional arrangement influences its physical properties and interactions with other molecules.



Chemical Reactions Analysis

Trisilane, 1,1,1,2,2,3,3-heptamethyl- can participate in various chemical reactions:



  • Hydrolysis : The compound reacts with water, yielding silanols (Si–OH) and trimethylsilanol.

  • Oxidation : Under appropriate conditions, it can undergo oxidation to form siloxanes (Si–O–Si) or silanones (Si=O).

  • Substitution Reactions : The TMS groups can be replaced by other functional groups, such as halogens or alkyl groups.



Physical And Chemical Properties Analysis


  • Melting Point : Trisilane, 1,1,1,2,2,3,3-heptamethyl- is a colorless liquid with a melting point below room temperature.

  • Boiling Point : It has a boiling point around 150°C.

  • Solubility : It is soluble in organic solvents but immiscible with water.

  • Stability : The TMS groups enhance its stability, preventing spontaneous decomposition.


Safety And Hazards


  • Flammability : The compound is flammable and should be handled with caution.

  • Toxicity : While not acutely toxic, inhalation or skin contact should be minimized.

  • Reactivity : Avoid contact with strong acids or bases.


Future Directions

Research on Trisilane, 1,1,1,2,2,3,3-heptamethyl- continues to explore its applications in materials science, catalysis, and surface modification. Further investigations into its reactivity, stability, and functionalization pathways will contribute to its broader utilization.


Please note that this analysis is based on available information, and further studies may reveal additional insights. Always consult reliable sources and scientific literature for the most up-to-date details.


properties

InChI

InChI=1S/C7H21Si3/c1-8(2)10(6,7)9(3,4)5/h1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFUWJFZFHLHOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)[Si](C)(C)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21Si3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trisilane, 1,1,1,2,2,3,3-heptamethyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trisilane, 1,1,1,2,2,3,3-heptamethyl-
Reactant of Route 2
Trisilane, 1,1,1,2,2,3,3-heptamethyl-

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